Azo analog I

Thromboxane synthase inhibition Platelet aggregation Human platelet pharmacology

Azo analog I (U-51605; CAS 64192-56-9), chemically designated as 9,11-azoprosta-5,13-dienoic acid, is a synthetic prostaglandin endoperoxide analog belonging to the class of diazabicyclo[2.2.1]hept-2-ene PGH2 structural mimetics. First characterized as a potent inhibitor of human platelet thromboxane (TX) synthetase by Gorman et al.

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
Cat. No. B8101596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzo analog I
Molecular FormulaC20H32N2O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2
InChIInChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7+,12-9+/t16-,17?,18?,19?/m1/s1
InChIKeySRIZDZJPKIYUPZ-WCCGXVMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azo Analog I (U-51605): A Competitive PGH2-Based Thromboxane Synthase Inhibitor for Platelet and Vascular Research


Azo analog I (U-51605; CAS 64192-56-9), chemically designated as 9,11-azoprosta-5,13-dienoic acid, is a synthetic prostaglandin endoperoxide analog belonging to the class of diazabicyclo[2.2.1]hept-2-ene PGH2 structural mimetics [1]. First characterized as a potent inhibitor of human platelet thromboxane (TX) synthetase by Gorman et al. in 1977 using three independent analytical methods (electron-capture gas chromatography, radioisotopic thin-layer chromatography, and radioimmunoassay), this compound demonstrates the unique pharmacological profile of inhibiting both prostacyclin (PGI) synthase and thromboxane synthase, with greater selectivity toward PGI synthase, while also acting as a partial agonist at TP receptors [2].[3] The azo (-N=N-) bridge replacing the labile endoperoxide (-O-O-) bridge of native PGH2 confers chemical stability, making it a practical research tool for ex vivo and in vivo prostaglandin pathway investigations [2].

Why Azo Analog I Cannot Be Substituted by Generic Thromboxane Synthase Inhibitors in Prostaglandin Pathway Research


Thromboxane synthase inhibitors are not functionally interchangeable. The three prototypical agents—imidazole, N-0164, and azo analog I (U-51605)—exhibit fundamentally divergent biochemical and biological effects on platelet suspensions despite all being classified as thromboxane synthetase inhibitors [1]. Imidazole blocks thromboxane synthesis without suppressing aggregation in washed platelet suspensions; N-0164 inhibits aggregation at extracellular sites at concentrations that do not alter arachidonate or PGH2 metabolism; only U-51605 simultaneously inhibits both thromboxane synthesis and platelet aggregation [1]. Furthermore, azo analog I is the only agent among these that functions as a competitive inhibitor at the PGH2 binding site on thromboxane synthetase, whereas imidazole exhibits associated agonist activity that may paradoxically enhance platelet aggregation [2]. Later-generation inhibitors such as furegrelate (U-63557A) achieve high TX synthase selectivity (IC50 = 15 nM) but lack the dual PGI/TX synthase inhibition profile and TP receptor partial agonism that define U-51605's unique pharmacology . Direct substitution without appreciating these mechanistic distinctions risks misinterpretation of experimental outcomes in any study where prostaglandin pathway bifurcation, endoperoxide shunting, or receptor-level modulation is relevant.

Azo Analog I (U-51605) Quantitative Differentiation Evidence Versus Closest Comparators


≥200-Fold Molar Potency Advantage of Azo Analog I Over Imidazole in Suppressing Thromboxane B2 Formation in Human Platelets

In the only published direct head-to-head comparison, azo analog I (U-51605) demonstrated at least 200-fold greater molar potency than imidazole at suppressing thromboxane B2 (TXB2) formation in both platelet-rich plasma and washed platelet suspensions aggregated with either arachidonic acid or prostaglandin H2 [1]. This quantitative difference was observed under identical experimental conditions. Furthermore, azo analog I achieved complete suppression of the second wave of ADP- or epinephrine-induced platelet aggregation at 5.6 µM, whereas imidazole at comparable or higher concentrations failed to suppress aggregation in washed platelet suspensions, blocking only TX synthesis without the accompanying anti-aggregatory effect [1].[2]

Thromboxane synthase inhibition Platelet aggregation Human platelet pharmacology

Competitive Inhibition at the PGH2 Binding Site Versus Imidazole's Non-Competitive Mechanism with Agonist Activity

Azo analog I functions as a competitive inhibitor of prostaglandin H2 (PGH2) at the thromboxane synthetase active site, consistent with its design as a stable PGH2 structural analog in which the endoperoxide bridge is replaced by an azo (-N=N-) linkage [1]. In contrast, imidazole suppresses thromboxane A2 formation through a non-competitive mechanism and carries an associated agonist activity that can paradoxically enhance platelet aggregation—a phenomenon not observed with azo analog I [1]. This fundamental mechanistic distinction was directly demonstrated: azo analog I selectively suppressed TXA2 formation with parallel, proportional suppression of platelet aggregation, whereas imidazole suppressed TXA2 formation but only blocked aggregation in platelet-rich plasma and not in washed platelet suspensions, indicating a mechanistic decoupling between TX synthesis inhibition and anti-aggregatory effect [1].

Enzyme kinetics Competitive inhibition Thromboxane synthase mechanism

Dual PGI/TX Synthase Inhibition with PGI-Preferring Selectivity (~2:1 Ratio) Versus TX-Selective Inhibitors

Azo analog I exhibits a distinctive dual-inhibition profile: it inhibits PGI synthase in human foreskin fibroblasts at 2.8 µM while requiring 5.6 µM to inhibit human platelet TX synthase, yielding an approximately 2:1 selectivity ratio favoring PGI synthase inhibition . This selectivity profile stands in contrast to furegrelate (U-63557A), a later-generation TX synthase inhibitor that achieves an IC50 of 15 nM against human platelet microsomal TXA2 synthase with negligible PGI synthase activity, representing a >370-fold difference in TX synthase potency but with a completely inverted selectivity pattern . The dual-synthase targeting of azo analog I has demonstrable functional significance: in the rat retinal vasculature, U-51605 prevented NOR3 (nitric oxide donor)-induced vasodilation via PGI synthase blockade, an effect not achievable with pure TX synthase inhibitors [1]. Additionally, U-51605 (0.3 mg/kg i.v.) attenuated post-suspension hypotension and reduced plasma prostacyclin levels in Sprague-Dawley rats, confirming in vivo PGI synthase targeting [2].

Prostacyclin synthase Thromboxane synthase Dual inhibition Selectivity profiling

Simultaneous Inhibition of Thromboxane Synthesis and Platelet Aggregation: Three-Way Comparison with Imidazole and N-0164

A direct three-way comparative study by Needleman et al. (1977) evaluated imidazole, N-0164, and U-51605 for their differential effects on arachidonate metabolism and platelet aggregation [1]. All three compounds blocked platelet microsomal thromboxane synthesis from prostaglandin endoperoxides. However, only U-51605 simultaneously inhibited both thromboxane synthesis and platelet suspension aggregation. Imidazole blocked TX synthesis in intact platelets from arachidonic acid or PGH2 without affecting aggregation. N-0164 inhibited aggregation probably at extracellular sites, at concentrations that did not alter arachidonate or PGH2 metabolism; at high concentrations, N-0164 simultaneously inhibited PG cyclo-oxygenase and thromboxane synthetase, demonstrating a loss of target specificity [1]. This study is foundational in establishing that not all thromboxane synthetase inhibitors are interchangeable pharmacological tools and that U-51605 uniquely couples TX synthesis blockade with functional anti-aggregatory activity [1].

Platelet pharmacology Thromboxane synthase inhibitor specificity Functional anti-aggregatory activity

Endoperoxide Metabolic Shunting: Azo Analog I Redirects PGH2 Metabolism from TXA2 Toward PGE2 Synthesis

A distinctive metabolic consequence of azo analog I treatment is the redirection of prostaglandin endoperoxide (PGH2) metabolism away from thromboxane A2 synthesis and toward prostaglandin E2 (PGE2) synthesis [1].[2]. This shunting effect, demonstrated by Gorman et al. (1977) using radio-TLC analysis of [1-14C]PGH2 metabolism in human platelets, is a direct result of competitive inhibition at the thromboxane synthetase active site: as TXA2 synthesis is blocked, accumulated PGH2 substrate becomes available for PGE2 isomerase, leading to enhanced PGE2 formation [1]. This endoperoxide redistribution is not observed with all TX synthase inhibitors; imidazole, for example, does not produce the same robust shunt to PGE2, likely due to its non-competitive mechanism and associated agonist activity [3]. The metabolic shunt has functional implications: PGE2 itself possesses vasoactive and immunomodulatory properties distinct from TXA2, meaning that azo analog I treatment produces a dual pharmacological effect—TXA2 blockade plus PGE2 enhancement—that must be accounted for in experimental interpretation [1].

Prostaglandin endoperoxide metabolism Metabolic shunting PGE2 Thromboxane A2

Optimal Research and Procurement Application Scenarios for Azo Analog I (U-51605) Based on Quantitative Differentiation Evidence


Human Platelet Thromboxane A2 Pathway Studies Requiring Coupled TX Synthesis Inhibition and Aggregation Blockade

For investigators studying the role of TXA2 in human platelet aggregation where the inhibitor must simultaneously suppress thromboxane synthesis and the accompanying aggregation response in washed platelet systems, azo analog I is the only early-generation thromboxane synthetase inhibitor that maintains this mechanistic coupling. Imidazole fails to suppress aggregation in washed platelets despite blocking TX synthesis, and N-0164 inhibits aggregation via extracellular sites without altering TX metabolism at effective concentrations [1]. Azo analog I at 5.6 µM provides complete blockade of the second wave of aggregation in both ADP- and epinephrine-induced platelet aggregation assays, with parallel TXB2 suppression confirmed by three independent analytical methods [2].

Vascular and Retinal Microvascular Research Requiring Dual PGI/TX Synthase Modulation with PGI Selectivity

In experimental models where prostacyclin (PGI2) synthase inhibition is the primary target—such as nitric oxide-induced retinal vasodilation studies—azo analog I is distinguished from pure TX synthase inhibitors by its 2:1 PGI/TX selectivity ratio (PGI synthase IC50 ~2.8 µM vs. TX synthase IC50 ~5.6 µM) [1]. In rat retinal arteriole preparations, U-51605 demonstrated preventive effects against NOR3-induced vasodilation comparable to the IP receptor antagonist CAY10441, confirming functional PGI synthase targeting in vivo [2]. Furthermore, U-51605 (0.3 mg/kg i.v.) attenuated post-suspension hypotension and reduced plasma prostacyclin levels in Sprague-Dawley rats, providing additional in vivo validation of its PGI synthase-directed pharmacology .

Prostaglandin Endoperoxide Metabolic Fate Studies: Investigating PGH2 Shunting from TXA2 to PGE2

Azo analog I uniquely enables experimental dissection of endoperoxide metabolic redistribution. When PGH2 thromboxane synthase-mediated conversion is competitively blocked by azo analog I, accumulated PGH2 substrate is shunted toward PGE2 synthesis via PGE2 isomerase [1]. This metabolic redirection is not reproduced by non-competitive inhibitors like imidazole and represents a distinctive experimental tool for studying the bifurcation of prostaglandin endoperoxide metabolism [2]. Investigators using azo analog I in this context must account for the dual pharmacological effect—TXA2 suppression plus PGE2 enhancement—when interpreting downstream readouts including cAMP modulation, vascular tone, and inflammatory mediator profiles [1].

Adipocyte Differentiation and Cellular Prostacyclin Signaling Studies

In 3T3-L1 fibroblast-to-adipocyte differentiation models, azo analog I has been demonstrated to enhance the rate of cellular differentiation through PGI synthase inhibition, without inhibiting the synthesis of other prostaglandins [1]. This application leverages the compound's ability to selectively block prostacyclin production while leaving other cyclooxygenase-dependent pathways intact—a selectivity profile confirmed by radio-TLC analysis showing that azo analog I does not inhibit the formation of PGE2, PGF2α, or PGD2 in this cell line [1]. The compound's utility in this context is further supported by its demonstrated ability to block PGH2-stimulated cAMP accumulation in arterial tissue by preventing PGH2→PGI2 conversion, while leaving direct PGI2 stimulation of cAMP unaffected [2].

Quote Request

Request a Quote for Azo analog I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.